molecular formula C10H10N2O B3100737 5-(Methylamino)isoquinolin-1-ol CAS No. 1374652-63-7

5-(Methylamino)isoquinolin-1-ol

Cat. No.: B3100737
CAS No.: 1374652-63-7
M. Wt: 174.20 g/mol
InChI Key: BDSPWFGQSNRLMH-UHFFFAOYSA-N
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Description

5-(Methylamino)isoquinolin-1-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives are often found in natural alkaloids and have been studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)isoquinolin-1-ol can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact. For example, the use of metal catalysts in cyclization reactions has been shown to be effective in producing high yields of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)isoquinolin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

5-(Methylamino)isoquinolin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylamino)isoquinolin-1-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms and cancer cells. The compound’s ability to interact with different biological targets makes it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-(methylamino)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-4-2-3-8-7(9)5-6-12-10(8)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSPWFGQSNRLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282637
Record name 1(2H)-Isoquinolinone, 5-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-63-7
Record name 1(2H)-Isoquinolinone, 5-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Isoquinolinone, 5-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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